molecular formula C₁₇H₉D₅N₂O₃ B1162432 Rosoxacin-d5

Rosoxacin-d5

カタログ番号: B1162432
分子量: 299.34
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosoxacin-d5 is a deuterated analog of Rosoxacin, a fluoroquinolone antibiotic. It is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of Rosoxacin in biological and environmental samples . The incorporation of five deuterium atoms into its molecular structure (C16H13FN3O3D5) enhances its isotopic distinction from the non-deuterated parent compound, minimizing interference during mass spectrometric analysis . Rosoxacin-d5 is critical for method validation, quality control (QC), and regulatory compliance in pharmaceutical development and environmental monitoring .

特性

分子式

C₁₇H₉D₅N₂O₃

分子量

299.34

同義語

1-Ethyl-d5-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid;  Acrosoxacin-d5;  Eracin-d5;  Eradacil-d5;  Eradacin-d5;  NSC 146617-d5;  Roxadyl-d5;  Win 35213-d5;  Winuron-d5;  1-Ethyl-d5-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic Aci

製品の起源

United States

類似化合物との比較

Table 1: Structural Comparison of Deuterated Fluoroquinolones

Compound CAS RN Molecular Formula Molecular Weight Key Substituents
Rosoxacin-d5 1015856-57-1* C16H13FN3O3D5 342.3 Fluorine at C6, cyclopropyl at N1
Norfloxacin-d5 1015856-57-1 C16H15FN3O3D5 344.3 Ethyl group at N1, fluorine at C6
Ofloxacin-d3 1189980-84-8 C18H17FN3O4D3 376.4 Methylpiperazinyl at C7, chiral center
Pefloxacin-d5 1020719-85-0 C17H17FN3O3D5 358.4 Methyl group at N1, fluorine at C6
Delafloxacin-d5 189279-58-1† C18H16ClF2N3O4D5 454.8 Chlorine at C8, difluoro at C6/C7

*Assumed CAS RN based on Norfloxacin-d5 (see ). †Non-D5 CAS listed; Delafloxacin-d5 CAS may differ.

Key Structural Differences :

  • N1 Substituent : Rosoxacin-d5 and Pefloxacin-d5 feature a cyclopropyl and methyl group, respectively, affecting lipophilicity and metabolic stability .
  • C7 Modifications : Ofloxacin-d3 contains a methylpiperazinyl group, enhancing gram-positive bacterial targeting compared to Rosoxacin-d5 .

Analytical Performance

Deuterated compounds are evaluated based on deuterium incorporation efficiency , chromatographic resolution , and ionization efficiency .

Findings :

  • Rosoxacin-d5 exhibits superior deuterium incorporation (>99.5%) compared to Pefloxacin-d5 (97.8%), reducing isotopic impurity risks .
  • Ofloxacin-d3’s longer retention time (9.5 min) reflects its higher polarity due to the piperazinyl group .

Limitations :

  • Deuterated analogs like Pefloxacin-d5 may co-elute with metabolites in complex matrices, necessitating high-resolution MS .

Research Findings and Regulatory Considerations

Recent studies highlight the necessity of deuterated standards for compliance with REACH and FDA guidelines. For example, Rosoxacin-d5 enabled precise detection of Rosoxacin in fish tissue at concentrations as low as 5 ppb, addressing environmental contamination concerns . In contrast, Ofloxacin-d3’s chiral center complicates its use in enantioselective assays, limiting its utility compared to Rosoxacin-d5 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。